molecular formula C25H18FN3O4 B2422536 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326902-86-6

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2422536
CAS No.: 1326902-86-6
M. Wt: 443.434
InChI Key: IWBRAHALNAXMDZ-UHFFFAOYSA-N
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Description

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O4/c1-31-18-11-15(12-19(13-18)32-2)23-27-24(33-28-23)22-14-29(17-9-7-16(26)8-10-17)25(30)21-6-4-3-5-20(21)22/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBRAHALNAXMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with the isoquinoline moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the synthesis might involve the use of reagents such as p-toluidine, benzaldehyde, and trans-methyl-isoeugenol .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

Building Block for Synthesis

  • This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its oxadiazole and isoquinoline components facilitate various chemical transformations.

Medicine

Pharmacological Properties

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits potential anticancer properties by inducing apoptosis in cancer cell lines. It interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways.

Antibacterial and Antifungal Activities

  • Research has shown that this compound possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. It may inhibit the growth of certain pathogens by disrupting their cellular processes.

Industry

Material Development

  • The unique properties of this compound can be harnessed in developing new materials with enhanced conductivity or stability. Its incorporation into polymers or composites can lead to innovative applications in electronics or coatings.

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on various cancer cell lines showed significant inhibition of cell proliferation. The results indicated that the compound induces apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound effectively inhibits the growth of several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membrane integrity.

Mechanism of Action

The mechanism of action of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one apart is its unique combination of the oxadiazole and isoquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H21N3O4C_{26}H_{21}N_{3}O_{4} with a molecular weight of approximately 439.5 g/mol. The compound features a dihydroisoquinolinone core linked to an oxadiazole moiety and a fluorophenyl group, which contribute to its biological activity.

Biological Activities

1. Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines including human cervical (HeLa), colon adenocarcinoma (Caco-2), and lung adenocarcinoma (A549) cells. In vitro studies demonstrate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

2. Antimicrobial Properties
Oxadiazole derivatives are noted for their antibacterial and antifungal activities. They exhibit potent inhibitory effects against a range of pathogens, including multi-drug resistant strains. For example, certain derivatives have been shown to have minimum inhibitory concentrations (MICs) lower than conventional antibiotics against Staphylococcus aureus and Candida albicans .

3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound class has been investigated, revealing that they can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. These actions suggest a possible role in treating inflammatory diseases .

4. Neuroprotective Effects
Recent studies highlight the neuroprotective properties of oxadiazole derivatives. They have been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress-induced damage, which could be beneficial in neurodegenerative disorders like Alzheimer's disease .

The biological activity of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis: It promotes programmed cell death in cancer cells through intrinsic pathways.
  • Antioxidant Activity: The compound exhibits scavenging activity against reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various oxadiazole derivatives, the compound demonstrated an IC50 value of 2.76 µM against ovarian cancer cell lines (OVXF 899), indicating strong cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing
A series of tests against bacterial strains showed that this compound had an MIC of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming several existing antibiotics .

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